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Compound of Interest

Compound Name: (R)-3-Aminotetrahydrofuran

Cat. No.: B1278766 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the

chiral molecule (R)-3-Aminotetrahydrofuran. While experimental spectra are not widely

available in public databases, this document presents predicted data based on established

principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and

mass spectrometry (MS). Detailed experimental protocols for obtaining such data are also

provided, along with a workflow diagram for the complete spectroscopic analysis.

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic characteristics of (R)-3-
Aminotetrahydrofuran. These predictions are derived from the molecular structure and typical

values observed for similar functional groups and structural motifs.

Molecular Structure:

Formula: C₄H₉NO

Molecular Weight: 87.12 g/mol [1]

Exact Mass: 87.068413911 Da[2]

Structure: A five-membered saturated heterocyclic ether (tetrahydrofuran) with an amino

group at the chiral center on carbon 3.
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Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, 400 MHz)

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~ 3.8 - 4.0 m 2H H-5 (OCH₂)

~ 3.6 - 3.8 m 1H H-2a (OCH₂)

~ 3.5 - 3.7 m 1H H-3 (CH-N)

~ 3.3 - 3.5 m 1H H-2b (OCH₂)

~ 2.0 - 2.2 m 1H H-4a (CH₂)

~ 1.7 - 1.9 m 1H H-4b (CH₂)

~ 1.5 (broad s) s 2H NH₂

Note: The protons on the tetrahydrofuran ring form a complex, coupled spin system. The

chemical shifts and multiplicities are estimations and would require spectral simulation or 2D

NMR techniques for precise assignment.

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃, 101 MHz)

Chemical Shift (δ, ppm) Carbon Assignment

~ 72 - 75 C-2 (OCH₂)

~ 67 - 70 C-5 (OCH₂)

~ 50 - 55 C-3 (CH-N)

~ 35 - 40 C-4 (CH₂)

Table 3: Predicted Infrared (IR) Spectroscopy Data

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1278766?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Frequency (cm⁻¹) Vibration Type Intensity

3400 - 3250 N-H stretch (primary amine)
Medium, broad (doublet

possible)

2960 - 2850 C-H stretch (aliphatic) Strong

1650 - 1580 N-H bend (scissoring) Medium

1150 - 1050 C-O-C stretch (ether) Strong

Table 4: Predicted Mass Spectrometry (MS) Data

m/z Ion Notes

87 [M]⁺ Molecular Ion

86 [M-H]⁺ Loss of a hydrogen radical

70 [M-NH₃]⁺ Loss of ammonia

57 [C₃H₅O]⁺ Fragmentation of the ring

44 [C₂H₆N]⁺
Cleavage adjacent to the

amine

30 [CH₄N]⁺
Common fragment for primary

amines (CH₂=NH₂⁺)

Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data for a liquid

sample such as (R)-3-Aminotetrahydrofuran.

Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:

Accurately weigh approximately 5-25 mg of (R)-3-Aminotetrahydrofuran for ¹H NMR, or 50-

100 mg for ¹³C NMR, into a clean, dry vial.[3]
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Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the vial.

[4] Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum.[5]

Ensure the sample is fully dissolved. If necessary, gently vortex the vial.

Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly

into a clean, dry 5 mm NMR tube to remove any particulate matter.[4]

Cap the NMR tube securely.

2. Data Acquisition (¹H and ¹³C NMR):

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

Locking: The spectrometer will lock onto the deuterium signal of the solvent to stabilize the

magnetic field.[6]

Shimming: Adjust the shim coils to optimize the homogeneity of the magnetic field, which

sharpens the NMR signals and improves resolution. This can often be done automatically.[6]

Tuning: Tune the probe to the correct frequency for the nucleus being observed (¹H or ¹³C) to

maximize signal-to-noise.

¹H NMR Acquisition:

Set the appropriate spectral width and transmitter offset.

Use a standard 90° pulse sequence.

Acquire a small number of scans (e.g., 8 or 16) as ¹H NMR is a sensitive technique.

Set a relaxation delay (d1) of 1-2 seconds.

¹³C NMR Acquisition:

Set the appropriate spectral width for carbon nuclei (~0-220 ppm).
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Use a standard pulse program with broadband proton decoupling to simplify the spectrum

to singlets for each unique carbon.[7]

Due to the low natural abundance and sensitivity of ¹³C, a larger number of scans will be

required (e.g., 128 to 1024 or more, depending on concentration).[8]

A relaxation delay is used to ensure proper signal quantitation if needed.

3. Data Processing:

Apply Fourier transformation to the acquired Free Induction Decay (FID).

Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.

Calibrate the chemical shift axis by setting the residual solvent peak to its known value (e.g.,

CDCl₃ at 7.26 ppm for ¹H, 77.16 ppm for ¹³C).

Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.

Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants to

elucidate the structure.

Infrared (IR) Spectroscopy
1. Sample Preparation (Neat Liquid Film):

Ensure the salt plates (e.g., NaCl or KBr) are clean, dry, and transparent. Handle them only

by the edges to avoid moisture from fingerprints.

Place one drop of liquid (R)-3-Aminotetrahydrofuran onto the surface of one salt plate

using a Pasteur pipette.

Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film

between the plates.[9]

2. Data Acquisition (FT-IR):

Place the "sandwich" of salt plates into the sample holder of the FT-IR spectrometer.
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Acquire a background spectrum of the empty spectrometer to subtract contributions from

atmospheric CO₂ and water vapor.

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-

noise ratio.

The data is presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

3. Post-Analysis:

Clean the salt plates thoroughly with a dry solvent (e.g., anhydrous acetone or isopropanol)

and return them to a desiccator for storage.[9]

Mass Spectrometry (MS)
1. Sample Introduction:

The sample is introduced into the mass spectrometer, often via direct infusion or coupled

with a gas chromatograph (GC-MS) for separation and analysis. The sample is vaporized in

a vacuum.

2. Ionization (Electron Impact - EI):

In the ion source, the vaporized sample molecules are bombarded by a high-energy beam of

electrons (typically 70 eV).[10]

This bombardment knocks a valence electron off a molecule, forming a positively charged

radical cation known as the molecular ion ([M]⁺).[1]

The excess energy from electron impact causes the molecular ion to fragment into smaller,

characteristic charged fragments and neutral species.[1]

3. Mass Analysis:

The positively charged ions (the molecular ion and fragment ions) are accelerated by an

electric field into a mass analyzer.
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The mass analyzer, often a quadrupole or a magnetic sector, separates the ions based on

their mass-to-charge ratio (m/z).[1]

4. Detection:

The separated ions strike a detector, which generates a signal proportional to the number of

ions at each m/z value.

The resulting mass spectrum is a plot of relative ion abundance versus m/z. The most

abundant ion is called the base peak and is assigned a relative abundance of 100%.[10]

Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the spectroscopic analysis of (R)-3-
Aminotetrahydrofuran.

Workflow for Spectroscopic Analysis of (R)-3-Aminotetrahydrofuran
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Click to download full resolution via product page

Caption: Workflow from sample preparation to data analysis for NMR, IR, and MS techniques.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. (R)-3-AMINOTETRAHYDROFURAN | 111769-26-7 [chemicalbook.com]

2. (R)-3-Aminotetrahydrofuran | C4H9NO | CID 10996958 - PubChem
[pubchem.ncbi.nlm.nih.gov]

3. Spectral Database for Organic Compounds | re3data.org [re3data.org]

4. SDBS: Spectral Database for Organic Compounds – Clark Physical Sciences Library
[physicalsciences.library.cornell.edu]

5. (3S,4S)-4-Aminotetrahydrofuran-3-ol | C4H9NO2 | CID 10942358 - PubChem
[pubchem.ncbi.nlm.nih.gov]

6. www1.udel.edu [www1.udel.edu]

7. (S)-3-Aminotetrahydrofuran | C4H9NO | CID 14243168 - PubChem
[pubchem.ncbi.nlm.nih.gov]

8. SFU Library Databases: Spectral Database for Organic Compounds SDBS
[databases.lib.sfu.ca]

9. rsc.org [rsc.org]

10. 3-氨基四氢呋喃 95% | Sigma-Aldrich [sigmaaldrich.cn]

To cite this document: BenchChem. [Spectroscopic Analysis of (R)-3-Aminotetrahydrofuran:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1278766#spectroscopic-data-of-r-3-
aminotetrahydrofuran-nmr-ir-ms]

Disclaimer & Data Validity:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b1278766?utm_src=pdf-body-img
https://www.benchchem.com/product/b1278766?utm_src=pdf-custom-synthesis
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8111621.htm
https://pubchem.ncbi.nlm.nih.gov/compound/R_-3-Aminotetrahydrofuran
https://pubchem.ncbi.nlm.nih.gov/compound/R_-3-Aminotetrahydrofuran
https://www.re3data.org/repository/r3d100010822
https://physicalsciences.library.cornell.edu/database/sdbs-spectral-database-for-organic-compounds/
https://physicalsciences.library.cornell.edu/database/sdbs-spectral-database-for-organic-compounds/
https://pubchem.ncbi.nlm.nih.gov/compound/3S_4S_-4-Aminotetrahydrofuran-3-ol
https://pubchem.ncbi.nlm.nih.gov/compound/3S_4S_-4-Aminotetrahydrofuran-3-ol
https://www1.udel.edu/chem/fox/Chem333/Fall2013/Chem333Fall2013/Welcome_files/IR%20handout.pdf
https://pubchem.ncbi.nlm.nih.gov/compound/S_-3-Aminotetrahydrofuran
https://pubchem.ncbi.nlm.nih.gov/compound/S_-3-Aminotetrahydrofuran
https://databases.lib.sfu.ca/record/61245147070003610/Spectral-Database-for-Organic-Compounds-SDBS
https://databases.lib.sfu.ca/record/61245147070003610/Spectral-Database-for-Organic-Compounds-SDBS
https://www.rsc.org/suppdata/gc/c3/c3gc40930a/c3gc40930a.pdf
https://www.sigmaaldrich.cn/CN/zh/product/aldrich/737038
https://www.benchchem.com/product/b1278766#spectroscopic-data-of-r-3-aminotetrahydrofuran-nmr-ir-ms
https://www.benchchem.com/product/b1278766#spectroscopic-data-of-r-3-aminotetrahydrofuran-nmr-ir-ms
https://www.benchchem.com/product/b1278766#spectroscopic-data-of-r-3-aminotetrahydrofuran-nmr-ir-ms
https://www.benchchem.com/product/b1278766#spectroscopic-data-of-r-3-aminotetrahydrofuran-nmr-ir-ms
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1278766?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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